Isocyanatoethyne
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyne, isocyanato- can be synthesized through several methods. One common approach involves the reaction of ethyne with isocyanic acid. Another method includes the reaction of ethyne with phosgene and an amine, which produces the isocyanate group .
Industrial Production Methods: Industrial production of isocyanates, including ethyne, isocyanato-, typically involves the phosgene process. This process reacts an amine with phosgene (COCl2) to produce the isocyanate . Due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
Chemical Reactions Analysis
Types of Reactions: Ethyne, isocyanato- undergoes various chemical reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Alcohols and Amines: React with ethyne, isocyanato- to form urethanes and ureas under mild conditions.
Phosgene and Amines: Used in the synthesis of isocyanates.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
Ethyne, isocyanato- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology and Medicine:
Industry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyne, isocyanato- involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols and amines. This reactivity is utilized in the formation of urethanes and ureas . The molecular targets and pathways involved include the formation of carbamate and imidic acid intermediates during hydrolysis reactions .
Comparison with Similar Compounds
Properties
CAS No. |
67723-39-1 |
---|---|
Molecular Formula |
C3HNO |
Molecular Weight |
67.05 g/mol |
IUPAC Name |
isocyanatoethyne |
InChI |
InChI=1S/C3HNO/c1-2-4-3-5/h1H |
InChI Key |
XYBRCHPMANOANY-UHFFFAOYSA-N |
Canonical SMILES |
C#CN=C=O |
Origin of Product |
United States |
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